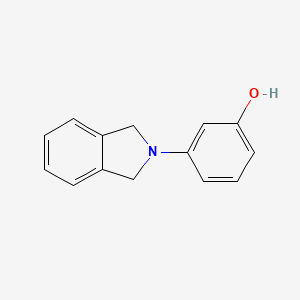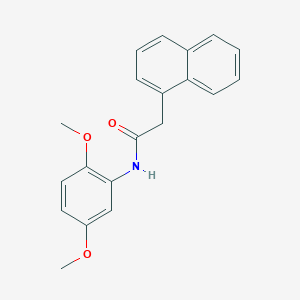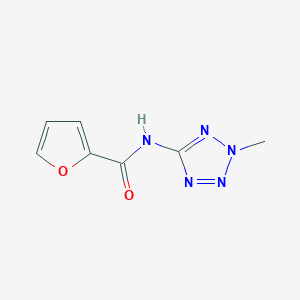
3-(1,3-dihydro-2H-isoindol-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to “3-(1,3-dihydro-2H-isoindol-2-yl)phenol” often involves catalyzed annulation reactions of phenols with different reagents. For instance, the Yb(OTf)3-catalyzed annulation reactions of phenols with 5-alkylidene Meldrum's acids enable the synthesis of structurally diverse heterocycles in high yields, demonstrating the versatility of phenols in forming complex structures (Fillion et al., 2006).
Molecular Structure Analysis
Molecular structure analysis of phenol derivatives reveals complex interactions and structural features. For example, the study of hydrogen-bonding interactions in phenol and alcohol-containing molecules highlights the preferred hydrogen-bonded interactions in their crystal structures, providing insights into the structural preferences of such compounds (Lemmerer & Esterhuysen, 2011).
Chemical Reactions and Properties
Phenols' reactivity with phthalodinitrile and 3-amino-1H-isoindoles underlines the diverse chemical reactions that phenol derivatives can undergo. These reactions result in the formation of various isoindole derivatives, showcasing the chemical versatility of phenol compounds (Bartlett, Renny, & Chan, 1969).
Applications De Recherche Scientifique
Pharmacological and Biological Effects
Phenolic acids, such as Chlorogenic Acid (CGA), showcase a range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and CNS stimulation activities. These properties indicate the potential for 3-(1,3-dihydro-2H-isoindol-2-yl)phenol and similar phenolic compounds in developing treatments for diseases like diabetes, obesity, cardiovascular disease, and liver disorders (Naveed et al., 2018).
Environmental and Toxicological Studies
Studies on 2,4,6-Tribromophenol, a brominated phenol, highlight the environmental occurrence, toxicokinetics, and toxicodynamics of brominated phenols, underlining the importance of understanding the environmental impact and potential health risks of phenolic compounds. This insight is crucial for evaluating the safety and environmental implications of 3-(1,3-dihydro-2H-isoindol-2-yl)phenol use (Koch & Sures, 2018).
Wastewater Treatment
Phenolic compounds are known pollutants, and research into their removal from wastewater has been extensive. Techniques for phenol removal, including enzymatic treatment with peroxidases and laccases, indicate potential applications of phenolic compounds in environmental biotechnology and pollution mitigation strategies (Cordova Villegas et al., 2016).
Anticancer Research
Cinnamic acid derivatives, including phenolic analogs, have been studied for their anticancer potentials, suggesting that phenolic compounds like 3-(1,3-dihydro-2H-isoindol-2-yl)phenol could have applications in developing antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Antioxidant and Anti-inflammatory Applications
Polyphenols, including 3-(1,3-dihydro-2H-isoindol-2-yl)phenol, may regulate immunity by affecting cytokines and chemokines, inactivating NF-κB, and modulating various signaling pathways. Their antioxidant activity contributes to their anti-inflammatory properties, showing potential in treating chronic inflammatory diseases (Yahfoufi et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(1,3-dihydroisoindol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-14-7-3-6-13(8-14)15-9-11-4-1-2-5-12(11)10-15/h1-8,16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJBHFYAKXHUEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669870 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-8-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5597089.png)
![N-[2-oxo-2-phenyl-1-(phenylthio)ethyl]benzamide](/img/structure/B5597095.png)
![5-ethyl-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B5597108.png)
![4-benzyl-5-methyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5597110.png)

![8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5597117.png)
![N-((3S*,4R*)-1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5597120.png)

![(3aR*,6S*)-2-(2-ethylbutyl)-7-{[3-(pyridin-3-yloxy)azetidin-1-yl]carbonyl}-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5597140.png)




